molecular formula C14H12F3N7 B2473765 3-[3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]azetidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380100-98-9

3-[3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]azetidin-1-yl]pyrazine-2-carbonitrile

Cat. No. B2473765
CAS RN: 2380100-98-9
M. Wt: 335.294
InChI Key: VFHGFJDYDYYFEO-UHFFFAOYSA-N
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Description

The compound you mentioned contains several structural components including a pyrimidine ring, a trifluoromethyl group, an azetidine ring, and a pyrazine ring . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring . The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 . Azetidine is a saturated heterocycle, containing three carbon atoms and one nitrogen atom . Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2 .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent rings and functional groups . The exact structure could be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by factors such as its molecular structure, polarity, and the presence of functional groups . These properties could include its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Mechanism of Action

Target of Action

Similar compounds, such as imatinib, are known to inhibit the activity oftyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades, and they play a vital role in regulating normal cell processes.

Mode of Action

Drawing parallels from imatinib, it can be inferred that the compound might bind to an inactive domain of its target through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding could inhibit the activity of the target enzyme, leading to a disruption in the signal transduction cascade.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the precautions needed when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has therapeutic potential, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

3-[3-[methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]azetidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N7/c1-23(13-21-3-2-11(22-13)14(15,16)17)9-7-24(8-9)12-10(6-18)19-4-5-20-12/h2-5,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHGFJDYDYYFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2C#N)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-{Methyl[4-(trifluoromethyl)pyrimidin-2-yl]amino}azetidin-1-yl)pyrazine-2-carbonitrile

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